3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
Description
This compound is a benzothiophene-carboxamide derivative featuring a 1,3,4-thiadiazole substituent. Its molecular formula is C₁₅H₁₂ClFN₃OS₂, with a molecular weight of 383.86 g/mol. Key structural attributes include:
Properties
Molecular Formula |
C14H11ClFN3OS2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H11ClFN3OS2/c1-2-3-10-18-19-14(22-10)17-13(20)12-11(15)8-5-4-7(16)6-9(8)21-12/h4-6H,2-3H2,1H3,(H,17,19,20) |
InChI Key |
DRXBCEITVISHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aryl Sulfides
Classical methods involve intramolecular cyclization of α-mercapto-β-chlorostyrene derivatives under alkaline conditions. For example, heating 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate generates intermediates that cyclize to form 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives. Adapting this approach, 3-chloro-6-fluoro-substituted benzothiophene can be synthesized by cyclizing 2-(3-chloro-6-fluorophenylthio)acetic acid in the presence of a base (e.g., NaOH) at 130–140°C.
Palladium-Catalyzed Alkoxycarbonylation
Modern catalytic methods offer improved regioselectivity. Palladium iodide (PdI₂) with potassium iodide (KI) enables the cyclization of 2-(methylthio)phenylacetylenes under CO pressure (32 atm) and aerobic conditions. For instance, methyl(2-(phenylethynyl)phenyl)sulfane undergoes intramolecular S-5-endo-dig cyclization, followed by iodide-promoted S-demethylation, to yield benzothiophene-3-carboxylic esters. This method, when applied to a 3-chloro-6-fluoro-substituted precursor, could directly furnish the carboxylate intermediate.
Functionalization of the Benzothiophene Core
Carboxylic Acid Synthesis
The C2 carboxamide group originates from a carboxylic acid intermediate. In a patented method, 2-chlorobenzaldehyde reacts with mercaptoacetic acid under alkaline conditions (10–15% NaOH) at 115–125°C and 15–25 psi to form 2-benzo[b]thiophenecarboxylic acid. For the target compound, substituting 2-chlorobenzaldehyde with 3-chloro-6-fluoro-2-iodobenzaldehyde would yield the corresponding carboxylic acid after cyclization and acid workup.
Synthesis of 5-Propyl-1,3,4-Thiadiazol-2-Amine
Cyclization of Thiosemicarbazides
5-Propyl-1,3,4-thiadiazol-2-amine is prepared via cyclodehydration of propionyl thiosemicarbazide. Reacting propionyl hydrazide with carbon disulfide (CS₂) in concentrated H₂SO₄ at 0–5°C generates the thiadiazole ring. The reaction proceeds via intermediate dithiocarbazate formation, followed by acid-catalyzed cyclization:
Purification and Characterization
The crude amine is purified via column chromatography (hexane/ethyl acetate, 8:2) and characterized by (δ 1.02 ppm, triplet, CH₃; δ 2.58 ppm, sextet, CH₂; δ 5.21 ppm, singlet, NH₂).
Amide Coupling Reaction
Acid Chloride Formation
The benzothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at reflux (70°C, 4 h). Excess SOCl₂ is removed under vacuum to yield 3-chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride.
Coupling with 5-Propyl-1,3,4-Thiadiazol-2-Amine
The acid chloride reacts with the thiadiazole amine in anhydrous tetrahydrofuran (THF) at 0°C, with triethylamine (TEA) as a base:
The reaction mixture is stirred for 12 h, filtered, and purified via silica gel chromatography (hexane/ethyl acetate, 95:5).
Optimization and Yield Data
Challenges and Mitigation Strategies
-
Regioselectivity in Benzothiophene Formation : Competing cyclization pathways may lead to iso-benzothiophenes. Using PdI₂/KI suppresses side reactions by stabilizing the transition state.
-
Acid Sensitivity of Thiadiazole Amine : The amine is prone to hydrolysis. Conducting the coupling reaction at low temperatures (0°C) minimizes degradation.
-
Purification of Polar Intermediates : Ionic liquid (BmimBF₄) recycling in Pd-catalyzed reactions enhances catalyst recovery and reduces costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or fluorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzothiophene Core
Compound A (CAS 620577-63-1):
- Structure: 3-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide.
- Molecular Formula: C₁₄H₁₂ClN₃OS₂ (MW: 337.85 g/mol).
- Key Difference: Lacks the 6-fluoro substituent present in the target compound.
- Implications: The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the fluorinated analog .
Compound B (CAS 878127-24-3):
- Structure: 3-Chloro-6-fluoro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzothiophene-2-carboxamide.
- Molecular Formula: C₂₁H₂₂ClFN₂O₂S (MW: 432.92 g/mol).
- Key Difference: Replaces the thiadiazole group with a furan-pyrrolidine-ethyl chain.
Thiadiazole Ring Modifications
Compound C1-C4 (From Hittite Journal Study):
- Structures: Bis-phenylmethanone derivatives with varying 1,3,4-thiadiazole substituents (e.g., cyclohexylamino, phenylamino, ethylamino).
- Molecular Weights: ~450–500 g/mol.
- C3 (Ethylamino): Simplifies steric bulk, favoring metabolic clearance.
- Implications: The target compound’s 5-propyl group balances lipophilicity and steric hindrance, offering a middle ground between C1 (bulky) and C3 (compact) .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₂ClFN₃OS₂ | 383.86 | 3-Cl, 6-F, 5-propyl-thiadiazole | Antimicrobial/Kinase inhibition (inferred) |
| Compound A (CAS 620577-63-1) | C₁₄H₁₂ClN₃OS₂ | 337.85 | 3-Cl, 5-propyl-thiadiazole | Likely reduced metabolic stability |
| Compound B (CAS 878127-24-3) | C₂₁H₂₂ClFN₂O₂S | 432.92 | 3-Cl, 6-F, furan-pyrrolidine-ethyl | Altered solubility/binding |
| C1 (Hittite Study) | C₃₀H₃₄N₄O₂S₂ | 546.74 | Cyclohexylamino-thiadiazole | Strong antibiofilm activity |
Biological Activity
The compound 3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a derivative of benzothiophene and thiadiazole, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of 3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The thiadiazole moiety is synthesized from appropriate precursors through cyclization reactions. Subsequent modifications introduce the chloro and fluoro substituents, which are crucial for enhancing biological activity.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
In vitro studies demonstrated that modifications in the substituents significantly affect the compounds' potency. For example, replacing chlorine with fluorine has been shown to increase anticancer activity due to altered interactions with biological targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on related thiadiazole derivatives indicates effective inhibition against various bacterial strains. The structure–activity relationship suggests that the presence of halogens and alkyl groups enhances antimicrobial efficacy.
Case Studies
A notable study conducted by El-Naggar et al. (2011) demonstrated that a series of thiadiazole derivatives exhibited significant growth inhibition in Ehrlich Ascites Carcinoma cells after treatment for 14 days. This study highlighted the potential of thiadiazole-based compounds in cancer therapy.
Another investigation by Polkam et al. (2015) assessed various derivatives against breast and colon cancer cell lines using MTT assays. The findings revealed a selectivity for cancer cells over normal cells, suggesting a promising therapeutic index for these compounds.
Structure-Activity Relationship (SAR)
The biological activity of 3-chloro-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide can be attributed to its unique structural features:
- Halogen Substitution : The presence of chlorine and fluorine atoms enhances lipophilicity and receptor binding affinity.
- Thiadiazole Ring : This moiety is critical for biological activity due to its ability to interact with various enzymes and receptors involved in cancer pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
